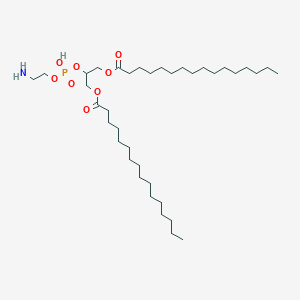

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

Descripción

Propiedades

IUPAC Name |

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEIOUBBMBZINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647377 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67303-93-9 | |

| Record name | 2-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,3-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

role of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in lipid bilayers

An In-depth Technical Guide on the Role of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (1,3-DPPE), a non-standard phospholipid isomer, and its role in the structure and function of lipid bilayers. Unlike the common 1,2-acyl isomer, the placement of the phosphoethanolamine headgroup at the sn-2 position of the glycerol backbone imparts a unique "tuning fork" molecular geometry. This guide elucidates the inferred biophysical consequences of this structure, including its effects on membrane fluidity, lipid packing, and intermolecular interactions. We present a comparative analysis with the well-characterized 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), summarize key quantitative data, detail relevant experimental protocols for synthesis and characterization, and provide visualizations of molecular structures and experimental workflows to support researchers in the fields of membrane biophysics and drug delivery system development.

Introduction: An Isomer of Interest

Phospholipids are the fundamental building blocks of cellular membranes, and their structural diversity is key to the varied functions of these membranes. The most common glycerophospholipids feature fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, with the polar headgroup attached at the sn-3 position. This guide focuses on an intriguing and less common isomer: This compound .

In this molecule, two 16-carbon saturated palmitoyl chains are esterified at the sn-1 and sn-3 positions, while the phosphoethanolamine headgroup is uniquely positioned at the sn-2 carbon.[1][2] This arrangement results in a distinct, T-shaped or "tuning fork" molecular conformation, which contrasts sharply with the "chair-like" conformation of its conventional 1,2-DPPE counterpart. This structural deviation is hypothesized to introduce significant perturbations to the organization and biophysical properties of lipid bilayers, making 1,3-DPPE a molecule of interest for creating model membranes with tailored characteristics and for designing novel lipid-based nanocarriers.

Molecular Structure and Conformation

The defining feature of 1,3-DPPE is the central location of its polar headgroup, flanked by the two hydrophobic acyl chains. This structure prevents the linear, compact alignment typical of diacylphospholipids like 1,2-DPPE.

This "tuning fork" geometry has profound implications for lipid packing within a bilayer. While the 1,2-isomer can pack tightly in a parallel fashion, the 1,3-isomer introduces a steric hindrance in the center of the molecule, forcing the acyl chains apart and disrupting the ordered arrangement of neighboring lipids.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE), a specific regioisomer of dipalmitoyl phosphatidylethanolamine. This document outlines the chemical synthesis, including experimental protocols, and presents key data for the characterization of the final product. Given that 1,3-DPPE is a non-natural phospholipid, this guide focuses exclusively on its synthetic production, as there is no evidence of its involvement in biological signaling pathways.

Overview of the Synthetic Pathway

The primary route for the chemical synthesis of this compound is a multi-step process that begins with the preparation of the backbone, 1,3-dipalmitoylglycerol. This intermediate is then phosphorylated at the C-2 position, followed by the deprotection of the ethanolamine moiety to yield the final product.

The overall synthesis can be broken down into two main stages:

-

Stage 1: Synthesis of 1,3-Dipalmitoylglycerol. This crucial intermediate can be synthesized through either chemical or chemoenzymatic methods.

-

Stage 2: Phosphorylation and Deprotection. The hydroxyl group at the C-2 position of 1,3-dipalmitoylglycerol is reacted with a protected phosphoethanolamine precursor, followed by the removal of the protecting group.

A diagram of the complete synthesis pathway is presented below.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 1,3-DPPE. These protocols are a composite representation based on patent literature and established chemical procedures for analogous reactions.

Method: Enzymatic Esterification

This method utilizes a lipase to selectively acylate the primary hydroxyl groups of glycerol.

-

Materials: Glycerol, Palmitic Acid, Immobilized Lipase (e.g., Lipozyme TL IM), 4A Molecular Sieves, Silica Gel.

-

Procedure:

-

Combine glycerol, a 2:1 molar ratio of palmitic acid, and a mass ratio of 1:1:1 of glycerol:4A molecular sieves:silica gel in a reaction vessel.

-

Add the immobilized lipase to the mixture.

-

Heat the reaction mixture to approximately 73°C with constant stirring for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is purified by molecular distillation and solvent fractionation to remove unreacted starting materials, monoglycerides, and triglycerides.

-

Step 2a: Condensation and Hydrolysis

-

Materials: 1,3-Dipalmitoylglycerol, 2-Phthalimidoethyl phosphorodichloridate, Anhydrous Tetrahydrofuran (THF), Anhydrous Pyridine, Dilute Hydrochloric Acid.

-

Procedure:

-

In a reactor, dissolve 2-Phthalimidoethyl phosphorodichloridate in anhydrous THF.

-

In a separate vessel, dissolve 1,3-Dipalmitoylglycerol in anhydrous pyridine.

-

Slowly add the pyridine solution of 1,3-Dipalmitoylglycerol to the THF solution at a temperature between 0-20°C. A molar ratio of 1:1 to 1:4 of 1,3-Dipalmitoylglycerol to the phosphorylating agent is recommended.

-

After the addition is complete, continue the reaction for an additional 30-90 minutes.

-

Adjust the pH of the reaction mixture to 1-2 with dilute hydrochloric acid to facilitate hydrolysis.

-

Allow the mixture to stand, then filter the resulting precipitate.

-

Wash the filter cake with water and dry to obtain the N-Phthaloyl-protected intermediate.

-

Step 2b: Deprotection of the Phthalimide Group

-

Materials: N-Phthaloyl-1,3-dipalmitoyl-glycero-2-phosphoethanolamine, Tetrahydrofuran (THF), Ethanol, Hydrazine Hydrate.

-

Procedure:

-

Dissolve the N-Phthaloyl-protected intermediate in a mixture of THF and ethanol.

-

Add hydrazine hydrate (approximately 1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the starting material. A white precipitate of phthalhydrazide will form.

-

Upon completion, cool the reaction mixture and add dilute hydrochloric acid to dissolve any remaining precipitate and protonate the liberated amine.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

A generalized workflow for the experimental procedure is depicted below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₄NO₈P | [1] |

| Molecular Weight | 691.96 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Solubility | Soluble in chloroform | [2] |

| Storage Temperature | -20°C | [1][2] |

While experimental spectra for this compound are not widely published, the following table summarizes the expected NMR chemical shifts based on its chemical structure and data from analogous phospholipids.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H NMR | Acyl chain CH₃ | ~0.88 |

| Acyl chain (CH₂)n | ~1.26 | |

| β-CH₂ to C=O | ~1.62 | |

| α-CH₂ to C=O | ~2.30 | |

| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.4 | |

| Glycerol CH (sn-2) | ~5.2 | |

| Ethanolamine CH₂-N | ~3.1 | |

| Ethanolamine CH₂-O-P | ~4.0 | |

| ¹³C NMR | Acyl chain CH₃ | ~14.1 |

| Acyl chain (CH₂)n | ~22.7 - 34.2 | |

| Glycerol CH₂ (sn-1, sn-3) | ~62-63 | |

| Glycerol CH (sn-2) | ~70-71 | |

| Ethanolamine CH₂-N | ~40-41 | |

| Ethanolamine CH₂-O-P | ~60-61 | |

| Acyl C=O | ~173-174 | |

| ³¹P NMR | Phosphate | ~0-1 |

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, 1,3-DPPE is expected to form a protonated molecule [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve the neutral loss of the ethanolamine headgroup and the loss of the palmitic acid chains.

Logical Relationships in Synthesis

The successful synthesis of 1,3-DPPE is contingent on a series of logical dependencies between the reaction steps.

Conclusion

The synthesis of this compound is a feasible process for research and development purposes, relying on established principles of organic and lipid chemistry. The key challenges lie in the regioselective synthesis of the 1,3-dipalmitoylglycerol backbone and the subsequent purification of the final product. This guide provides a comprehensive framework for undertaking this synthesis, although it is recommended that researchers further optimize the described protocols for their specific laboratory conditions. The lack of information on its natural occurrence or involvement in signaling pathways suggests its primary utility is as a synthetic standard or a component in formulated lipid systems for drug delivery and biophysical studies.

References

molecular structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

Introduction

This compound, commonly abbreviated as 1,3-DPPE, is a synthetic phospholipid. Its structure is characterized by a glycerol backbone where the fatty acid chains (palmitic acid) are attached at the sn-1 and sn-3 positions, and the phosphoethanolamine headgroup is located at the sn-2 position.[1][2] This atypical arrangement distinguishes it from its more common biological counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE). Due to its defined amphiphilic nature, 1,3-DPPE is a valuable tool for researchers in biophysics and drug delivery, particularly in the formation of artificial membranes such as micelles and liposomes.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

The core structure of 1,3-DPPE consists of a central glycerol molecule. Two saturated 16-carbon fatty acids, palmitic acid, are ester-linked to the first and third carbons (sn-1 and sn-3) of the glycerol backbone. The second carbon (sn-2) is ester-linked to a phosphate group, which in turn is bonded to an ethanolamine headgroup.

-

Systematic Name: [2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate[1]

-

Common Synonyms: 1,3-DPPE, 1,3-Dipalmitoyl-sn-glycero-2-PE, 1,3-Dipalmitoylphosphatidylethanolamine[1][3]

Physicochemical Properties

The physical and chemical characteristics of 1,3-DPPE are essential for its application in experimental settings. The quantitative data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 691.96 g/mol | [1][3][4][5] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 192-193 °C (decomposes) | [5] |

| Boiling Point | 723.4 ± 70.0 °C (Predicted) | [5] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in chloroform | [1] |

| Purity | ≥98% - 99% | [1][3] |

| Storage Temperature | -20°C | [1][3] |

| Topological Polar Surface Area (TPSA) | 134.38 Ų | [3] |

| LogP | 10.4963 | [3] |

Experimental Protocols

Synthesis of 1,3-DPPE

The synthesis of 1,3-DPPE is a multi-step process that involves the protection of the amine group, condensation with the glycerol backbone, and subsequent deprotection to yield the final product. The following protocol is based on a general method for synthesizing dipalmitoyl phosphoethanolamine.[6]

Methodology:

-

Condensation & Hydrolysis:

-

α,β-glycerol-1,3-dipalmitate and a protected phosphoethanolamine derivative (e.g., 2-phthalimidoethyl phosphorodichloridate) are used as starting materials.[6]

-

The glycerol dipalmitate is dissolved in anhydrous pyridine, while the protected phosphoethanolamine is dissolved in anhydrous tetrahydrofuran (THF).[6]

-

The pyridine solution is added dropwise to the THF solution at a controlled temperature (0-20°C). Pyridine acts as a solvent and a base for the hydrolysis reaction.[6]

-

After the reaction, the pH is adjusted to 1-2 with dilute hydrochloric acid, and the resulting intermediate product is isolated by filtration.[6]

-

-

Deprotection:

-

The protected intermediate is dissolved in a mixed solvent system, such as ethanol and THF.[6]

-

Hydrazine hydrate is added to the solution to cleave the phthalimide protecting group.[6]

-

The reaction mixture is then neutralized (pH adjusted to 5-6), and the crude product is crystallized by cooling.[6]

-

-

Purification:

-

The crude 1,3-DPPE is purified using silica gel column chromatography to yield the final product with high purity.[6]

-

Quality Control and Analysis

Ensuring the purity and structural integrity of synthesized 1,3-DPPE is critical for its use in research. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Methodology:

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD), is used to determine the purity of the final compound. A purity level of >96% is typically required for research applications.[7]

-

Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of 1,3-DPPE (691.96 g/mol ).

-

Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ³¹P NMR, and ¹³C NMR) is used to confirm the precise molecular structure, ensuring the correct placement of the palmitoyl chains at the sn-1 and sn-3 positions and the phosphoethanolamine group at the sn-2 position.

Laboratory Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of 1,3-DPPE.

-

Personal Protective Equipment (PPE): Always use chemical safety goggles, gloves, and a lab coat when handling the compound to prevent skin and eye irritation.[1]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize exposure to the powder.[1]

-

Storage: The compound is stable when stored in a tightly sealed container at the recommended temperature of -20°C.[1][3] Avoid exposure to high temperatures, moisture, and strong oxidizing agents.[1]

References

- 1. This compound Manufacturers [mubychem.com]

- 2. This compound | GetSynBio [getsynbio.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. CN103087090B - Synthetic method of 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine - Google Patents [patents.google.com]

- 7. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine [cymitquimica.com]

An In-Depth Technical Guide to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (CAS Number: 67303-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a synthetic phospholipid characterized by the presence of two palmitic acid chains esterified at the sn-1 and sn-3 positions of the glycerol backbone, and a phosphoethanolamine head group at the sn-2 position.[1] This specific arrangement distinguishes it from its more common isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). As a member of the phosphatidylethanolamine (PE) class of lipids, 1,3-DPPE is a valuable tool in various research and development applications, particularly in the formulation of artificial membranes such as liposomes and micelles.[2] Its biocompatibility and ability to form stable lipid bilayers make it a significant component in the design of advanced drug delivery systems.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67303-93-9 | [4] |

| Molecular Formula | C37H74NO8P | [4] |

| Molecular Weight | 691.96 g/mol | [4] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in chloroform | [1] |

| Storage Temperature | -20°C | [4] |

| Topological Polar Surface Area (TPSA) | 134.38 Ų | [4] |

| LogP | 10.4963 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 8 | [4] |

| Rotatable Bonds | 37 | [4] |

Role in Biological Systems and Signaling Pathways

Phosphatidylethanolamines (PEs) are the second most abundant class of phospholipids in mammalian cell membranes and play critical roles in various cellular processes.[5] While specific signaling pathways directly involving the 1,3-DPPE isomer are not well-documented, its incorporation into lipid bilayers can influence membrane properties and, consequently, cellular signaling. PEs are known to be involved in membrane fusion and fission, serve as a precursor for other lipids, and can modulate the activity of membrane-bound proteins.

The biosynthesis of phosphatidylethanolamine in eukaryotic cells occurs through two primary pathways: the CDP-ethanolamine pathway (Kennedy pathway) located in the endoplasmic reticulum, and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria.

Applications in Research and Drug Development

The primary application of 1,3-DPPE is in the formation of lipid-based nanoparticles, such as liposomes, for research and drug delivery.[2] The saturated dipalmitoyl chains contribute to the formation of rigid and stable bilayers, which can be advantageous for controlling the release of encapsulated therapeutic agents.

While specific drug formulations containing 1,3-DPPE are not widely reported, the related compound 1,2-DPPE is extensively used in drug delivery systems. For instance, DPPE has been used in the formulation of micelles for the delivery of doxorubicin, a chemotherapy drug.[6][7] It is also a component in the development of targeted drug delivery systems where the phosphoethanolamine headgroup can be functionalized for attaching targeting ligands.[8] The principles of using 1,2-DPPE in these applications are largely transferable to the 1,3-isomer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dipalmitoyl phosphoethanolamine involves the condensation of a protected phosphoethanolamine derivative with 1,3-dipalmitoylglycerol, followed by deprotection. A representative synthetic route is outlined below.

Detailed Protocol: A detailed protocol for a similar synthesis is described in patent CN103087090B.[8] The process involves the reaction of 2-phthalimidoethyl phosphorodichloridate with 1,3-dipalmitoylglycerol in the presence of pyridine. The resulting intermediate is then deprotected using hydrazine hydrate to yield the final product.

Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a general method for preparing liposomes, which can be adapted for formulations containing 1,3-DPPE.

Detailed Protocol:

-

Lipid Dissolution: Weigh the desired amounts of 1,3-DPPE and any other lipids (e.g., cholesterol, a PEGylated lipid) and dissolve them in a suitable organic solvent, such as chloroform, in a round-bottom flask.[9][10]

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath with the temperature set above the phase transition temperature of the lipids. Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9][10]

-

Hydration: Add the aqueous buffer (which may contain the drug to be encapsulated) to the flask containing the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipids.[10]

-

Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[10]

-

Size Reduction (Optional): To obtain vesicles with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated several times to produce large unilamellar vesicles (LUVs).[5][9]

-

Purification: To remove any unencapsulated drug or other materials, the liposome suspension can be purified using techniques such as dialysis or size exclusion chromatography.[5]

References

- 1. This compound Manufacturers [mubychem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | 186800-61-3 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. Liposome preparation [bio-protocol.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Formulation Optimization and In Vivo Proof-of-Concept Study of Thermosensitive Liposomes Balanced by Phospholipid, Elastin-Like Polypeptide, and Cholesterol | PLOS One [journals.plos.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Bis(diphenylphosphino)propane (dppp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a bidentate phosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It is a crucial component in coordination chemistry and homogeneous catalysis, widely employed in various synthetic transformations.[2] Dppp is a white, crystalline solid that plays a pivotal role as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Kumada couplings) and nickel-catalyzed reactions.[3][4][5] Its ability to form stable six-membered chelate rings with metal centers imparts unique steric and electronic properties to the resulting complexes, influencing their reactivity, selectivity, and stability.[3] This technical guide provides a comprehensive overview of the solubility and stability of dppp, along with detailed experimental protocols for their assessment, to aid researchers in its effective application.

Solubility of 1,3-Bis(diphenylphosphino)propane (dppp)

The solubility of dppp is a critical parameter for its application in homogeneous catalysis, dictating the choice of solvent for a given reaction. Dppp is generally soluble in a range of common organic solvents but is insoluble in water.[3] A qualitative summary of its solubility is presented in the table below. For critical applications, experimental verification of solubility is highly recommended.

| Solvent | Polarity (Dielectric Constant) | General Solubility | Observations |

| Polar Aprotic | |||

| Tetrahydrofuran (THF) | 7.6 | Soluble | Commonly used as a solvent in dppp-catalyzed reactions. |

| Dichloromethane (DCM) | 9.1 | Soluble | A common solvent for reactions and purification involving dppp. |

| Acetone | 20.7 | Soluble | [6] |

| Acetonitrile | 37.5 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | [6] |

| Non-Polar | |||

| Toluene | 2.4 | Soluble | [6] |

| Benzene | 2.3 | Soluble | |

| Diethyl Ether | 4.3 | Soluble | |

| Polar Protic | |||

| Methanol | 32.7 | Sparingly Soluble | |

| Ethanol | 24.6 | Sparingly Soluble | |

| Water | 80.1 | Insoluble | [3] |

Note: This table provides a qualitative assessment based on available literature. Quantitative solubility data for dppp in a wide range of solvents at various temperatures is not extensively published.

Stability of 1,3-Bis(diphenylphosphino)propane (dppp)

The stability of dppp under various conditions is a crucial factor that can influence the efficiency and reproducibility of catalytic processes. The primary modes of degradation for dppp are oxidation and, to a lesser extent, thermal decomposition.

Oxidative Stability

Dppp is known to be air-sensitive, particularly in solution, where it can be oxidized to its corresponding phosphine oxide, 1,3-bis(diphenylphosphinyl)propane (dpppO₂).[1] This oxidation is a significant concern as the resulting phosphine oxide does not possess the same coordinating ability as the parent phosphine and is typically catalytically inactive. Therefore, it is essential to handle dppp under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents for reactions.

The rate of oxidation is dependent on the solvent, with non-polar solvents generally being preferred for short-term storage of dppp solutions.[7]

Thermal Stability

Hydrolytic Stability

Information on the hydrolytic stability of dppp is not extensively documented. However, phosphine ligands are generally considered to be hydrolytically stable under neutral conditions. Under strongly acidic or basic conditions, the potential for hydrolysis may increase, although this is not a commonly reported issue for dppp in typical catalytic applications.

Experimental Protocols

Protocol for Determining the Solubility of dppp (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of dppp in a given solvent at a specific temperature using the gravimetric method.[6]

Materials:

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating block

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dppp to a vial containing a known volume of the solvent of interest.

-

Place a magnetic stir bar in the vial and cap it tightly.

-

Place the vial in a thermostatic water bath or on a heating block set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid dppp at the bottom of the vial indicates saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle by turning off the stirrer for a short period while maintaining the temperature.

-

Carefully draw a known volume (e.g., 1-5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or watch glass to remove any undissolved solid. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the dppp (e.g., 40-60 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried dppp residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dppp by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility as the mass of dppp per unit volume of the solvent (e.g., g/100 mL).

-

Protocol for Monitoring the Oxidative Stability of dppp by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for monitoring the oxidation of dppp to its phosphine oxide, as the phosphorus atoms in these two species have distinct chemical shifts.[9]

Materials:

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Solvent of interest (deuterated, e.g., CDCl₃, Toluene-d₈)

-

NMR tubes

-

NMR spectrometer with ³¹P capabilities

-

Air or oxygen source (if studying accelerated oxidation)

Procedure:

-

Sample Preparation:

-

Prepare a solution of dppp in the chosen deuterated solvent at a known concentration (e.g., 10-20 mg/mL) inside a glovebox or under an inert atmosphere to obtain an initial, unoxidized spectrum.

-

Transfer the solution to an NMR tube and cap it.

-

-

Initial ³¹P NMR Spectrum:

-

Acquire a ³¹P NMR spectrum of the freshly prepared solution. The spectrum should show a single major peak corresponding to dppp (chemical shift is solvent-dependent but typically in the range of -15 to -20 ppm).

-

-

Oxidation Monitoring:

-

To monitor oxidation over time, the sample can be exposed to air. This can be done by simply removing the cap of the NMR tube for a defined period or by bubbling a gentle stream of air through the solution.

-

Acquire ³¹P NMR spectra at regular intervals (e.g., every hour, or as needed depending on the rate of oxidation).

-

-

Data Analysis:

-

With time, a new peak corresponding to the phosphine oxide (dpppO₂) will appear at a different chemical shift (typically in the range of +30 to +40 ppm).

-

The extent of oxidation can be quantified by integrating the peaks corresponding to dppp and dpppO₂. The percentage of oxidation can be calculated as: % Oxidation = [Integral(dpppO₂) / (Integral(dppp) + Integral(dpppO₂))] * 100

-

Plotting the percentage of oxidation versus time will provide the kinetics of the oxidation process under the studied conditions.

-

Signaling Pathways and Experimental Workflows

1,3-Bis(diphenylphosphino)propane is a crucial ligand in numerous catalytic cycles. Below are representations of two common palladium- and nickel-catalyzed cross-coupling reactions where dppp is frequently employed.

Nickel-Catalyzed Kumada Coupling

The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. The Ni-dppp system is a particularly effective catalyst for this transformation.[10]

References

- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]

- 3. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. magritek.com [magritek.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine in Model Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of biological membranes, constituting up to 25% of all phospholipids in human physiology.[1] They are particularly enriched in the inner leaflet of the plasma membrane and are abundant in the inner mitochondrial membrane.[2] PEs play crucial roles in a variety of cellular processes, including membrane fusion and fission, regulation of membrane curvature, and as lipid chaperones that assist in the folding of membrane proteins.[1][2]

This guide focuses on a specific, less common isomer of dipalmitoyl-phosphoethanolamine: 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) . This molecule features two palmitoyl chains at the sn-1 and sn-3 positions of the glycerol backbone, with the phosphoethanolamine headgroup at the sn-2 position.[3][4] This structural arrangement distinguishes it from the more extensively studied 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) .

Due to the relative scarcity of research focused specifically on 1,3-DPPE, this guide will draw upon the extensive knowledge of 1,2-DPPE and the general biophysical properties of PEs to infer and discuss the expected behavior of 1,3-DPPE in model cell membranes. We will explore its structure, potential phase behavior, interactions with other membrane components, and the experimental methodologies used to study such systems.

Structural Comparison: 1,3-DPPE vs. 1,2-DPPE

The fundamental difference between 1,3-DPPE and 1,2-DPPE lies in the attachment point of the polar headgroup to the glycerol backbone. This seemingly subtle variation in stereochemistry can have significant implications for the molecule's conformation, packing within a lipid bilayer, and overall membrane properties.

The central position of the bulky phosphoethanolamine headgroup in 1,3-DPPE likely leads to a T-shaped molecular geometry, which would drastically alter its packing in a bilayer compared to the more cylindrical or conical shape of 1,2-DPPE.

Physicochemical Properties and Behavior in Model Membranes

While specific experimental data for 1,3-DPPE is limited, we can extrapolate its properties based on the behavior of 1,2-DPPE and other phospholipids.

Phase Behavior

Phospholipids in model membranes exhibit thermotropic phase transitions, primarily the main transition from a gel phase (Lβ) to a liquid-crystalline phase (Lα). For 1,2-DPPE, this transition occurs at approximately 63°C.[1] The unique structure of 1,3-DPPE may influence this transition temperature. The central headgroup could disrupt the ordered packing of the acyl chains in the gel phase, potentially lowering the transition temperature or altering the cooperativity of the transition.

Membrane Curvature and Stability

Phosphatidylethanolamines, with their small headgroup, tend to have a conical molecular shape that induces negative curvature stress in membranes.[2][5] This property is crucial for processes like membrane fusion.[2] The T-shape of 1,3-DPPE might frustrate the formation of highly curved structures like the inverted hexagonal (HII) phase, which is commonly observed for other PEs at elevated temperatures.[6][7] It could, however, be a potent stabilizer of the lamellar phase or introduce unique packing defects within the bilayer.

Interactions with Other Lipids

In biological membranes, lipids are present in complex mixtures. The interaction of 1,3-DPPE with other lipids, such as phosphatidylcholines (PCs) and cholesterol, would be critical to its function.

-

With PCs: The smaller headgroup of PEs allows for stronger intermolecular hydrogen bonding compared to the bulkier PC headgroup. This can lead to phase separation and domain formation in mixed PC/PE membranes.[8] The altered presentation of the headgroup in 1,3-DPPE could modulate these interactions.

-

With Cholesterol: Cholesterol is a key regulator of membrane fluidity and organization. It interacts favorably with saturated acyl chains and can induce a liquid-ordered (Lo) phase.[9] The disruptive presence of the sn-2 headgroup in 1,3-DPPE might create a sterically hindered environment that alters the typical condensing and ordering effect of cholesterol on the palmitoyl chains.

Quantitative Data Summary

The following tables summarize key quantitative biophysical parameters for 1,2-DPPE and related lipids. It is important to note the absence of specific data for 1,3-DPPE in the current literature.

Table 1: Thermotropic Properties of Dipalmitoyl Phospholipids

| Lipid | Abbreviation | Main Transition Temperature (Tm) | Reference |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 41°C | [1] |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | DPPE | 63°C | [1] |

| This compound | 1,3-DPPE | Not Reported |

Table 2: Structural Parameters of Phospholipid Bilayers in the Fluid (Lα) Phase

| Lipid System | Temperature | Area per Lipid (Ų) | Bilayer Thickness (nm) | Reference |

| Pure DPPC | 50°C | 65.1 (DHPC) | 3.43 (at 350K) | [8][10] |

| Pure DPPE | ~65°C | 52 | 4.00 (at 350K) | [8] |

| Pure 1,3-DPPE | - | Not Reported | Not Reported |

Experimental Protocols for Studying Model Membranes

Investigating the properties of a novel lipid like 1,3-DPPE in model membranes involves a suite of biophysical techniques.

Liposome Preparation and Characterization

The first step is to form model membranes, typically as liposomes (vesicles).

-

Methodology:

-

Lipid Film Formation: The lipid (1,3-DPPE), alone or mixed with other lipids, is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas and vacuum to form a thin, dry lipid film on the walls of a glass flask.

-

Hydration: The film is hydrated with an aqueous buffer solution at a temperature above the lipid's phase transition temperature. Gentle agitation leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

Homogenization: To obtain vesicles of a uniform size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate filters with a defined pore size. This process yields large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

-

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for studying the thermotropic phase behavior of lipid bilayers.

-

Methodology:

-

A sample of the liposome suspension and a reference (buffer only) are placed in separate pans within the calorimeter.

-

Both pans are heated at a constant rate.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions appear as endothermic peaks on the resulting thermogram, from which the transition temperature (Tm) and enthalpy (ΔH) can be determined.[11]

-

X-ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness and the packing of the acyl chains.

-

Methodology:

-

A hydrated lipid sample is placed in the path of an X-ray beam.

-

The lipids in the bilayer diffract the X-rays in a pattern that is dependent on their ordered arrangement.

-

Low-angle X-ray scattering (LAXS) provides information on the lamellar repeat distance (d-spacing), which includes the bilayer and the intervening water layer.[7][12]

-

Wide-angle X-ray scattering (WAXS) reveals the lateral packing of the hydrocarbon chains, allowing differentiation between the ordered gel phase and the disordered liquid-crystalline phase.[12]

-

Potential Roles in Signaling Pathways

While specific signaling roles for 1,3-DPPE are unknown, PEs, in general, are involved in several critical cellular signaling processes.

-

Autophagy: The covalent attachment of PE to the protein Atg8 is a key step in the formation of the autophagosome, a double-membraned vesicle essential for autophagy.[2][13]

-

Precursor for Other Lipids: PE can be methylated to form phosphatidylcholine (PC), a major membrane lipid.[1]

-

Apoptosis: PE plays a role in regulating mitochondrial outer membrane permeability, a critical event in the apoptotic cascade.[5]

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, phospholipid isomer. Its unique "T-shaped" structure, with the headgroup at the central sn-2 position, distinguishes it significantly from the canonical 1,2-diacyl phospholipids that dominate cell membranes. While a lack of direct experimental data necessitates extrapolation from its 1,2-DPPE counterpart, the structural differences strongly suggest that 1,3-DPPE would exhibit novel biophysical properties related to membrane packing, phase behavior, and curvature modulation.

For researchers in drug development and membrane biophysics, the synthesis and characterization of 1,3-DPPE and its incorporation into model membranes could provide new insights into the fundamental principles of lipid self-assembly and membrane stability. Future studies employing the experimental protocols outlined in this guide—particularly DSC, X-ray diffraction, and molecular dynamics simulations—are essential to elucidate the precise properties of this unique phospholipid and to explore its potential use in creating novel lipid-based drug delivery systems with tailored membrane characteristics.

References

- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | GetSynBio [getsynbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Structure and interactions of ether- and ester-linked phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray diffraction structures of some phosphatidylethanolamine lamellar and inverted hexagonal phases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cmu.edu [cmu.edu]

- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Dipalmitoyl-glycero-phosphoethanolamine with Cholesterol

A Note on Isomer Specificity: Research specifically investigating the interaction of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine with cholesterol is not extensively available in the current body of scientific literature. This guide will, therefore, focus on the well-characterized interactions of its common isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) , and the closely related dipalmitoylphosphatidylcholine (DPPC) with cholesterol. These systems are considered foundational models for understanding the biophysical behavior of saturated phospholipids in the presence of cholesterol and provide valuable insights into membrane structure and function.

Introduction

The interaction between phospholipids and cholesterol is a cornerstone of membrane biophysics, governing the physical state, fluidity, and function of cellular membranes. Cholesterol, a crucial component of mammalian cell membranes, is known to modulate the properties of the lipid bilayer, including its fluidity, thickness, and permeability.[1] Phosphatidylethanolamines (PEs) are a major class of phospholipids in biological membranes, and their interactions with cholesterol are of significant interest for understanding membrane organization, such as the formation of lipid rafts, and for the development of lipid-based drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the biophysical interactions between dipalmitoyl-glycero-phosphoethanolamine and cholesterol, with a focus on quantitative data, experimental methodologies, and the logical workflows used to study these interactions.

Quantitative Data: Thermotropic Behavior and Membrane Properties

The interaction of cholesterol with saturated phospholipids like DPPE and DPPC significantly alters the thermotropic phase behavior of the lipid bilayer. Cholesterol is known to induce the liquid-ordered (Lo) phase in phospholipid membranes, which is characterized by the high conformational order of the acyl chains (similar to the gel phase) and high lateral mobility of the lipid molecules (similar to the liquid-crystalline phase).

Below are tables summarizing the effects of cholesterol on the physical properties of DPPE and DPPC membranes, as determined by various experimental techniques.

Table 1: Effect of Cholesterol on the Main Phase Transition of DPPC Bilayers

| Cholesterol (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Reference |

| 0 | 41.5 | 8.7 | [3] |

| 5 | 39.5 | 6.5 | [4] |

| 10 | 37.5 | 4.0 | [4] |

| 20 | Broadened Transition | Significantly Reduced | [4] |

| 30 | Abolished | Not Applicable | [4] |

Table 2: Influence of Cholesterol on DPPC Bilayer Properties from Molecular Dynamics Simulations

| Cholesterol (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Acyl Chain Order Parameter (S_CD) |

| 0 | 64.0 | 38.0 | ~0.2 |

| 12.5 | 61.5 | 39.0 | Increased |

| 20 | 54.0 | 44.0 | ~0.8 |

| 40 | 48.0 | 47.0 | ~0.9 |

Note: The values presented are approximate and can vary depending on the specific simulation parameters and conditions.

Experimental Protocols

The study of phospholipid-cholesterol interactions relies on a suite of biophysical techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is highly effective for studying the phase transitions of lipid bilayers.

Objective: To determine the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition for lipid-cholesterol mixtures.

Methodology:

-

Liposome Preparation:

-

Appropriate amounts of DPPE (or DPPC) and cholesterol are dissolved in a chloroform/methanol (2:1, v/v) solvent mixture to achieve the desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a suitable buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the pure phospholipid.

-

The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles to ensure homogeneity.

-

-

DSC Measurement:

-

A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a range that encompasses the phase transition of the lipid, typically at a rate of 1-5°C/min.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The Tm is determined from the peak of the endothermic transition, and the ΔH is calculated from the area under the peak.

-

X-Ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers, including the lamellar repeat distance (d-spacing), bilayer thickness, and the packing of the acyl chains.

Objective: To characterize the structural phases and dimensions of DPPE/cholesterol bilayers.

Methodology:

-

Sample Preparation:

-

Oriented multilayer samples are prepared by depositing a solution of the lipid-cholesterol mixture in an organic solvent onto a solid substrate (e.g., a glass slide).

-

The solvent is allowed to evaporate slowly in a controlled environment to promote the formation of well-ordered lamellar stacks.

-

The samples are then hydrated by equilibrating them in a chamber with a controlled relative humidity (e.g., 98% RH) and at a specific temperature.

-

-

X-Ray Diffraction Measurement:

-

The hydrated sample is mounted on a goniometer in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffraction pattern is recorded using a 2D detector.

-

The lamellar repeat distance (d-spacing) is calculated from the positions of the Bragg peaks in the low-angle region using Bragg's law (nλ = 2d sinθ).

-

The packing of the acyl chains is determined from the reflections in the wide-angle region. A sharp reflection around 4.2 Å is indicative of the gel phase, while a broad, diffuse reflection around 4.5 Å is characteristic of the liquid-crystalline phase.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic behavior of lipid-cholesterol interactions, which are often difficult to probe experimentally.

Objective: To investigate the molecular-level organization, dynamics, and thermodynamics of DPPE/cholesterol bilayers.

Methodology:

-

System Setup:

-

A lipid bilayer is constructed in silico with a specific composition of DPPE (or DPPC) and cholesterol.

-

The bilayer is solvated with a water model (e.g., TIP3P or SPC) on both sides.

-

Ions are added to neutralize the system and to mimic physiological ionic strength.

-

-

Simulation Protocol:

-

The system is first subjected to energy minimization to remove any steric clashes.

-

A short equilibration run is performed in the NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the desired temperature.

-

A subsequent equilibration run is performed in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density and area per lipid.

-

The production run is then carried out for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Data Analysis:

-

The trajectory from the production run is analyzed to calculate various properties, including:

-

Area per lipid

-

Bilayer thickness

-

Deuterium order parameters of the acyl chains

-

Radial distribution functions to assess the proximity of different molecular species

-

Lateral diffusion coefficients of lipids and cholesterol

-

-

Visualization of Experimental and Computational Workflow

The following diagram illustrates a typical workflow for investigating the interaction between a phospholipid, such as DPPE, and cholesterol.

Conclusion

The interaction of dipalmitoyl-glycero-phosphoethanolamine with cholesterol, as inferred from studies on DPPE and DPPC, is characterized by the potent ordering and condensing effect of cholesterol on the phospholipid bilayer. This leads to the formation of the liquid-ordered phase and a significant modulation of the membrane's physical properties. A multi-pronged approach combining experimental techniques like DSC and X-ray diffraction with computational methods such as molecular dynamics simulations is crucial for a comprehensive understanding of these interactions at both macroscopic and molecular levels. This knowledge is not only fundamental to cell biology but also vital for the rational design of lipid-based nanoparticles for drug delivery applications, where membrane stability and permeability are key determinants of efficacy. Further research into the specific properties of the this compound isomer is warranted to elucidate any unique behaviors arising from its distinct molecular geometry.

References

- 1. benchchem.com [benchchem.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A raft-associated species of phosphatidylethanolamine interacts with cholesterol comparably to sphingomyelin. A Langmuir-Blodgett monolayer study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Phase Behavior of 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal phase behavior of phosphoethanolamine lipids, with a specific focus on dipalmitoyl-glycero-phosphoethanolamine isomers. While direct experimental data on the thermal characteristics of 1,3-dipalmitoyl-glycero-2-phosphoethanolamine is limited in publicly available literature, this document outlines the established methodologies for such analysis. To provide a robust framework for researchers, we present detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction, which are pivotal techniques for characterizing lipid phase transitions. Furthermore, quantitative data for the well-studied isomer, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE), is included to serve as a valuable reference point for understanding the expected thermal properties. This guide is intended to equip researchers in drug development and material science with the necessary information to investigate and characterize the thermal behavior of novel or less-common phospholipids.

Introduction

Phospholipids are fundamental components of cell membranes and are extensively utilized in drug delivery systems, such as liposomes. Their thermal phase behavior, characterized by transitions between different physical states (e.g., gel to liquid crystalline), is a critical determinant of membrane fluidity, permeability, and stability. The specific arrangement of acyl chains on the glycerol backbone can significantly influence these properties. This compound is a phospholipid with palmitoyl chains at the sn-1 and sn-3 positions of the glycerol backbone.[1][2][3] Understanding its thermal characteristics is crucial for its potential applications in pharmaceutical formulations and biophysical research.

Quantitative Data on Phospholipid Thermal Behavior

Due to the scarcity of experimental data for this compound, this section presents data for the closely related and extensively studied 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE) to serve as a benchmark. These values provide an expected range for the thermal transitions of dipalmitoyl-substituted phosphoethanolamine lipids.

Table 1: Thermal Properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,2-DPPE)

| Thermal Parameter | Value | Method | Reference |

| Main Transition Temperature (Tm) | ~63 °C | DSC | [4] |

| Pre-transition Temperature (Tp) | Not typically observed | DSC | [5] |

| Enthalpy of Main Transition (ΔH) | ~8.7 kcal/mol | DSC | [4] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Lipid Phase Transition Analysis

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] For phospholipids, DSC is instrumental in determining the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

3.1.1. Sample Preparation: Liposome Formation

Accurate DSC measurements of phospholipids require their hydration to form liposomes, which mimics their state in a biological membrane. The thin-film hydration method is a common and effective technique for this purpose.[7]

-

Materials:

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Round-bottom flask

-

Vortex mixer

-

Water bath sonicator

-

-

Protocol:

-

Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the desired buffer pre-heated to a temperature above the expected Tm of the lipid.

-

Gently agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

For a more homogeneous sample of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4]

-

3.1.2. DSC Measurement

-

Instrumentation:

-

Differential Scanning Calorimeter (e.g., Nano DSC)[8]

-

-

Protocol:

-

Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

-

Use an equal volume of the hydration buffer as a reference in a separate pan.

-

Seal both pans hermetically.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected transition temperature.

-

Heat the sample at a controlled scan rate (e.g., 1°C/minute) over a temperature range that encompasses the phase transition.[9]

-

Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.

-

The peak of the endotherm corresponds to the main transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[6]

-

X-ray Diffraction for Lipid Phase Identification

X-ray diffraction is a crucial technique for determining the structural organization of lipid assemblies.[10] It allows for the identification of different lipid phases (e.g., lamellar, hexagonal) based on the diffraction patterns produced when X-rays are scattered by the ordered lipid molecules.

3.2.1. Sample Preparation

-

Materials:

-

Hydrated lipid sample (liposome suspension or lipid paste)

-

X-ray transparent sample holder (e.g., quartz capillary)

-

-

Protocol:

-

Concentrate the liposome suspension by centrifugation to form a pellet.

-

Load the lipid pellet or paste into a quartz capillary tube.

-

Seal the capillary to prevent dehydration during the experiment.

-

Mount the capillary in the sample holder of the X-ray diffractometer.

-

3.2.2. X-ray Diffraction Measurement

-

Instrumentation:

-

Protocol:

-

Equilibrate the sample at the desired temperature using the temperature-controlled stage.

-

Expose the sample to a collimated beam of X-rays.

-

Collect the scattered X-rays using both SAXS and WAXS detectors.

-

The SAXS pattern provides information about the long-range order, such as the lamellar repeat distance in the case of bilayer structures.

-

The WAXS pattern reveals information about the short-range order, specifically the packing of the hydrocarbon chains. A sharp peak around 4.2 Å is characteristic of the tightly packed gel phase, while a broad, diffuse peak around 4.5 Å indicates the disordered liquid-crystalline phase.

-

By collecting diffraction patterns at various temperatures, the structural changes associated with the phase transitions can be monitored.

-

Visualizations

The following diagrams illustrate the general workflow for characterizing phospholipid thermal behavior and the fundamental phase transitions.

Caption: Experimental workflow for the characterization of phospholipid thermal phase behavior.

References

- 1. This compound Manufacturers [mubychem.com]

- 2. This compound | Artepal [artepal.org]

- 3. chemscene.com [chemscene.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. mdpi.com [mdpi.com]

- 6. ucm.es [ucm.es]

- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 11. Machine learning platform for determining experimental lipid phase behaviour from small angle X-ray scattering patterns by pre-training on synthetic d ... - Digital Discovery (RSC Publishing) DOI:10.1039/D1DD00025J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preparing Liposomes with 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles. 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine (1,3-DPPE) is a phospholipid that can be utilized in the formation of these vesicles. The choice of preparation method significantly influences the physicochemical properties of the resulting liposomes, such as size, lamellarity, and encapsulation efficiency. This document provides detailed protocols for preparing liposomes using 1,3-DPPE and other analogous phospholipids, focusing on common laboratory techniques including thin-film hydration, sonication, and extrusion.

Key Physicochemical Parameters of Liposomes

The successful formulation of liposomes requires careful characterization of their physical and chemical properties. The following table summarizes key quantitative parameters and typical values reported for liposomes prepared with similar phospholipids. These values can serve as a benchmark for the development of 1,3-DPPE liposomes.

| Parameter | Typical Range | Significance |

| Particle Size (Diameter) | 30 nm - several micrometers | Affects biodistribution, cellular uptake, and circulation time.[1][2][3] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is crucial for reproducibility.[1][3] |

| Zeta Potential | -60 mV to +60 mV | Measures surface charge, influencing stability (aggregation) and interaction with biological membranes.[1][4] |

| Encapsulation Efficiency (%) | 1% - >90% | The percentage of the initial drug that is successfully entrapped within the liposomes.[5][6][7][8][] |

Experimental Protocols

Several methods can be employed to prepare liposomes. The choice of method depends on the desired characteristics of the final product.

Protocol 1: Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is the most common technique for liposome preparation.[10][11][12] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.

Materials:

-

This compound (1,3-DPPE)

-

Cholesterol (optional, for stability)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[13][14]

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid Dissolution: Dissolve 1,3-DPPE and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.[13][15][16]

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.[10][15][16]

-

Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.[16]

-

Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the lipid's phase transition temperature.[12] Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[17]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. dan-peer.tau.ac.il [dan-peer.tau.ac.il]

- 7. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 13. 리포솜 준비 - Avanti® Polar Lipids [sigmaaldrich.com]

- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 16. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in Advanced Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phospholipids are fundamental building blocks in the design of nanoparticle-based drug delivery systems, owing to their biocompatibility and ability to form lipid bilayers that mimic natural cell membranes. Among these, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a vital and versatile phospholipid.[1] While its isomer, 1,3-Dipalmitoyl-glycero-2-phosphoethanolamine, exists, the 1,2-isoform is predominantly used in pharmaceutical research and development for creating stable and effective drug carriers.[2][3]

DPPE is a synthetic phospholipid known for its ability to form stable, well-ordered lipid bilayers, making it a cornerstone in the construction of liposomes and lipid nanoparticles (LNPs).[4] Its unique structural properties, including a high phase transition temperature and a small headgroup, allow it to serve multiple functions: as a structural component, a stabilizing "helper lipid," and a platform for surface modification for targeted and stimuli-responsive drug delivery.[5][6]

These notes provide a comprehensive overview of the key applications of DPPE in drug delivery, detailed protocols for the preparation and characterization of DPPE-containing nanoparticles, and quantitative data to guide formulation development.

Core Applications of DPPE in Drug Delivery

-

Structural Component in Liposomes and LNPs: DPPE is integral to the lipid bilayer, providing structural stability to nanoparticles.[7] Its saturated dipalmitoyl chains result in a high phase transition temperature (Tm) of approximately 63-66°C, which contributes to the formation of rigid and less permeable membranes at physiological temperatures, reducing premature drug leakage.[5][8] The truncated cone shape of DPPE molecules can influence the curvature of the lipid membrane; increasing concentrations of DPPE have been shown to result in the formation of smaller liposomes.[5]

-

PEGylation for "Stealth" Nanoparticles: The primary amine headgroup of DPPE is readily functionalized, most commonly through conjugation with polyethylene glycol (PEG). This process, known as PEGylation, creates PEG-DPPE conjugates that are incorporated into the outer leaflet of the lipid bilayer.[9][10] The resulting hydrophilic PEG layer sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[11][12][13] The length of the PEG chain can be optimized to balance stealth properties with carrier-membrane interactions for efficient drug release.[9][10]

-

Targeted Drug Delivery: The functional headgroup of DPPE serves as an anchor for attaching targeting ligands. By conjugating antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) to the distal end of DPPE or a PEG-DPPE linker, nanoparticles can be engineered to actively bind to specific receptors overexpressed on diseased cells, such as cancer cells.[11][12] This active targeting enhances cellular uptake via receptor-mediated endocytosis, increasing the intracellular drug concentration and improving therapeutic efficacy while minimizing off-target side effects.[7][11][14]

-

Stimuli-Responsive Drug Release: DPPE and its derivatives are key components in "smart" delivery systems that release their payload in response to specific triggers in the target microenvironment.

-

pH-Sensitive Systems: In combination with fusogenic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DPPE can be used to create pH-sensitive liposomes.[15] These carriers are stable at physiological pH (7.4) but become destabilized in the acidic environment of endosomes (pH 5-6) following cellular uptake. This pH drop triggers a conformational change in the lipid structure, disrupting the liposomal membrane and facilitating the release of the encapsulated drug into the cytoplasm.[15][16]

-

Redox-Sensitive Systems: DPPE can be functionalized with linkers containing disulfide bonds, such as in DPPE-PDP.[7] These bonds are stable in the bloodstream but are cleaved in the highly reductive environment found inside cancer cells, triggering precise drug release at the target site.[7][12]

-

Thermosensitive Systems: DPPE can be incorporated into thermosensitive liposome formulations. These are designed to be stable at physiological temperature (37°C) but rapidly release their contents when exposed to mild hyperthermia ( >38°C), a technique that can be applied locally to tumor tissues.[5]

-

Data Presentation: Physicochemical Properties and Formulation Effects

Quantitative data is crucial for predicting the in vivo behavior of drug delivery systems. The following tables summarize key properties of DPPE and its impact on nanoparticle formulations.

Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₇H₇₄NO₈P | [17] |

| Molecular Weight | 691.95 g/mol | [17] |

| Phase Transition Temp. (Tm) | ~63-66 °C | [5][8] |

| Physical Form | White to off-white powder | [3] |

| Charge | Zwitterionic at neutral pH |[9] |

Table 2: Effect of DPPE Molar Concentration on Liposome Size Formulation composed of DPPC:DPPE:lyso-PPC

| Molar % of DPPE | Mean Liposome Diameter (nm) | Reference(s) |

|---|---|---|

| 1.5% | 310 | [5] |

| 3.0% | 150 | [5] |

| 6.0% | 80 |[5] |

Table 3: Example Characterization Data for DPPE-Containing Nanoparticles

| Formulation Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| PEG-HS-CHEM Liposomes | 88 - 102 | < 0.2 | -15 to -25 | [18] |

| DPPC:DC8,9PC:DSPE-PEG2000 | ~100 | Not Reported | Not Reported | [19] |

| PEG1250-DPPE Micelles | Not Reported | Not Reported | Not Reported |[9] |

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a controlled size distribution.[20][21]

Materials and Equipment:

-

Lipids (e.g., DPPC, Cholesterol, DPPE)

-

Chloroform or a suitable organic solvent mixture

-

Aqueous hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

-

High-vacuum pump

Procedure:

-

Lipid Film Formation: a. Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE at a specific molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of all lipid components. c. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface. d. Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual organic solvent.[21]

-

Hydration: a. Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the lipid Tm. b. Agitate the flask by gentle shaking or vortexing until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs).[21]

-